2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol
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Overview
Description
Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is known for its unique chemical structure, which includes an oxime functional group attached to a phenyl ring substituted with a hydroxyethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime typically involves the reaction of 1-[4-(2-hydroxyethyl)phenyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The hydroxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a hydroxyethyl group.
4’- (2-Hydroxyethyl)acetophenone: Lacks the oxime group, making it less reactive in certain chemical reactions.
Uniqueness
Ethanone, 1-[4-(2-hydroxyethyl)phenyl]-, oxime is unique due to the presence of both the oxime and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
102494-22-4 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]ethanol |
InChI |
InChI=1S/C10H13NO2/c1-8(11-13)10-4-2-9(3-5-10)6-7-12/h2-5,12-13H,6-7H2,1H3 |
InChI Key |
HNWVDJLQTKGEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)CCO |
Origin of Product |
United States |
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